N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
This compound belongs to the thieno[2,3-c]pyrazole carboxamide class, characterized by a fused thiophene-pyrazole core. Key structural features include:
- 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
- 3-Trifluoromethyl group: Introduces strong electron-withdrawing effects, improving binding affinity to hydrophobic pockets in target proteins.
- 4-Methoxyphenyl carboxamide: The methoxy group (-OCH₃) modulates electronic properties and solubility while influencing intermolecular interactions (e.g., hydrogen bonding) .
The compound is synthetically accessible via nucleophilic substitution or coupling reactions, as demonstrated in protocols for related analogs (e.g., using K₂CO₃ and DMF for thiol alkylation) .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c1-21-14-10(12(20-21)15(16,17)18)7-11(24-14)13(22)19-8-3-5-9(23-2)6-4-8/h3-7H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYKJZUDBHQNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125121 | |
| Record name | N-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338400-58-1 | |
| Record name | N-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338400-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyrazole ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the core structure using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of the original compound.
Scientific Research Applications
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a chemical compound with a molecular weight of 355.3 g/mol and the molecular formula C15H12F3N3O2S . It has several synonyms, including 338400-58-1, N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide, and Bionet1_003280 .
Chemical Identifiers
Key identifiers for this compound include :
- PubChem CID: 3722266
- IUPAC Name: N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
- InChI: InChI=1S/C15H12F3N3O2S/c1-21-14-10(12(20-21)15(16,17)18)7-11(24-14)13(22)19-8-3-5-9(23-2)6-4-8/h3-7H,1-2H3,(H,19,22)
- InChIKey: MNYKJZUDBHQNEA-UHFFFAOYSA-N
- CAS Registry Number: 338400-58-1
Potential Applications
While the primary use of this compound is not explicitly detailed within the search results, related compounds and derivatives show potential applications in medicinal chemistry:
- Antiviral Agents: N-heterocyclic compounds, including pyrazole derivatives, have demonstrated antiviral activities .
- Anticancer Agents: Pyrazole biomolecules have shown potential as anti-inflammatory and anticancer agents . Certain pyrazole derivatives exhibit antitumor activity and inhibit cell proliferation in various cancer cell lines .
- Kinase Inhibitors: Some derivatives have demonstrated inhibitory activity against kinases like Aurora-A kinase and CDK2, suggesting their potential in cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of specific genes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) N-(4-Ethoxyphenyl) Analog
- Structure : Ethoxy (-OC₂H₅) replaces methoxy.
- Impact :
b) N-(4-Chlorophenyl) Analog
- Structure : Chloro (-Cl) replaces methoxy.
- Impact :
- Enhanced electron-withdrawing effects, increasing reactivity in electrophilic environments.
- Higher melting point (e.g., 153–154°C for sulfonamide derivatives) compared to methoxy analogs .
- Bioactivity : Chloro derivatives exhibit stronger binding to enzymes like viral polymerases but may increase cytotoxicity .
c) N-(2,4-Dichlorophenylmethyl) Analog
- Structure : Dichlorophenylmethyl substitution.
- Molecular weight: ~500 g/mol (vs. 355.33 g/mol for methoxy variant) .
Core Heterocycle Modifications
a) Pyrano[2,3-c]pyrazole Derivatives
- Example: N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methoxybenzenesulfonamide (4p).
- Impact: The pyran ring introduces conformational rigidity, improving selectivity but reducing synthetic yield (76% for 4p vs. >90% for simpler thieno analogs) . Melting points: 72–80°C, lower than thieno[2,3-c]pyrazoles due to reduced crystallinity .
b) Thiazole/Thiadiazole Hybrids
Functional Group Additions/Replacements
a) Amino-Substituted Analogs
- Example: 4-Amino-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7e).
- Impact: Amino groups (-NH₂) increase polarity, improving antioxidant activity (e.g., 7e reduced erythrocyte toxicity by 28% vs. 40% for 4-NP alone) .
b) Sulfonylpiperidine Derivatives
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and other therapeutic potentials, supported by relevant data and research findings.
Basic Information
- Chemical Name : this compound
- CAS Number : 866143-89-7
- Molecular Formula : C16H14F3N3O3S
- Molar Mass : 385.36 g/mol
Structural Characteristics
The structure of the compound features a thieno[2,3-c]pyrazole core with a trifluoromethyl and methoxyphenyl substituent, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings regarding its cytotoxicity against various cancer cell lines:
The compound exhibits promising cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines. The reported IC50 values indicate that it has a significant inhibitory effect on cell proliferation.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer progression and inflammation.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It could interfere with cell cycle regulation, leading to halted proliferation in susceptible cell lines.
Case Studies and Research Findings
A review of recent literature emphasizes the growing interest in pyrazole compounds for therapeutic applications. For instance:
- Study A : Investigated the effects of similar pyrazole derivatives on various cancer cell lines, reporting significant cytotoxicity and apoptosis induction.
- Study B : Focused on the anti-inflammatory properties of thieno[2,3-c]pyrazole derivatives, demonstrating reduced levels of pro-inflammatory cytokines in vitro.
These studies collectively suggest that this compound may hold substantial promise for future drug development.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide?
- Methodological Answer : The synthesis involves cyclocondensation of hydrazine derivatives with β-diketones or similar precursors under acidic or basic conditions. Key steps include:
- Pyrazole Ring Formation : Use of hydrazine with trifluoromethyl-substituted precursors, as seen in analogous pyrazole carboxamide syntheses .
- Solvent and Catalyst Optimization : Reactions in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to enhance yield and purity .
- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and optimize reaction time .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions (e.g., ¹H NMR for methoxyphenyl and trifluoromethyl groups) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate bond lengths and angles, as demonstrated for related pyrazole derivatives (e.g., R factor = 0.056 in analogous studies) .
Q. What strategies optimize reaction yields for this compound?
- Methodological Answer :
- Solvent Selection : Ethanol or DMSO for improved solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 60–80°C) to avoid side reactions .
- Catalyst Use : K₂CO₃ or similar bases to accelerate cyclization .
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Employ HPLC (>95% purity threshold) to rule out impurities affecting activity .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., varying methoxyphenyl or trifluoromethyl groups) to isolate critical pharmacophores .
Q. What in silico methods predict the compound’s biological targets or interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to model binding affinities with receptors (e.g., kinase or GPCR targets) .
- QSAR Modeling : Corrogate electronic (Hammett constants) and steric parameters (Taft indices) with activity data from analogs .
Q. How to design derivatives for SAR studies to enhance bioactivity?
- Methodological Answer :
- Substituent Variation : Replace methoxyphenyl with halogenated or alkylated aryl groups to modulate lipophilicity .
- Trifluoromethyl Modifications : Test analogs with -CF₃ replaced by -Cl or -CN to assess electronic effects on binding .
Q. What analytical techniques assess the compound’s stability and degradation pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine thermal stability under varying temperatures .
- Forced Degradation Studies : Expose to acidic/alkaline conditions and analyze degradation products via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
